molecular formula C16H18ClNO2S B11167445 N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide

Cat. No.: B11167445
M. Wt: 323.8 g/mol
InChI Key: ZCTMXKAWUOVQFM-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide is an organic compound that features a benzyl group, a chlorophenyl group, and an ethylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide typically involves the reaction of benzyl chloride with 4-chlorophenyl ethylmethanesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The benzyl and chlorophenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl and chlorophenyl groups can interact with hydrophobic pockets in proteins, while the sulfonamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group in the sulfonamide moiety differentiates it from similar compounds and can influence its reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H18ClNO2S

Molecular Weight

323.8 g/mol

IUPAC Name

N-benzyl-1-(4-chlorophenyl)-N-ethylmethanesulfonamide

InChI

InChI=1S/C16H18ClNO2S/c1-2-18(12-14-6-4-3-5-7-14)21(19,20)13-15-8-10-16(17)11-9-15/h3-11H,2,12-13H2,1H3

InChI Key

ZCTMXKAWUOVQFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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